Botrydial
Description
Contextualization of Botrydial as a Fungal Secondary Metabolite in Botrytis cinerea Research
This compound is a prominent secondary metabolite produced by the fungus Botrytis cinerea. wikipedia.org This necrotrophic fungus is the causative agent of gray mold disease, a widespread affliction affecting over 1,400 plant species, leading to significant economic losses in agriculture and horticulture. mdpi.comnih.gov Chemically classified as a sesquiterpene, this compound is a key component of the fungus's arsenal (B13267) of phytotoxic compounds. wikipedia.orgmdpi.com
Botrytis cinerea employs a strategy of killing host cells in advance of its hyphal growth, feeding on the dead tissue. um.es The production of non-specific phytotoxins is crucial to this necrotrophic lifestyle. mdpi.comum.es Among the various metabolites secreted by the fungus, this compound is recognized as one of the two major phytotoxins, alongside the polyketide botcinic acid. mdpi.comscielo.brum.es Its production is considered a vital virulence factor, enabling the fungus to colonize host tissue effectively. inra.frfao.org The study of this compound is, therefore, central to understanding the pathogenesis of B. cinerea.
Historical Perspectives and Foundational Discoveries in this compound Research
The journey into understanding this compound began in 1974 when the compound was first isolated and its chemical structure described. wikipedia.org This foundational discovery opened the door for subsequent research into its biological functions. A significant milestone was the detection of this compound within plant tissues infected with B. cinerea, confirming its production during the infection process and not just in axenic cultures. researchgate.netapsnet.org This finding solidified its role as an active agent in plant disease.
Further research focused on the genetic underpinnings of its production. The identification and characterization of the this compound biosynthetic gene cluster (referred to as the BcBOT cluster) was a major breakthrough. mdpi.comacs.org This cluster contains the genes encoding the enzymes responsible for synthesizing this compound from the precursor farnesyl diphosphate (B83284) (FPP). wikipedia.orgmdpi.com These foundational studies have paved the way for detailed molecular and genetic analyses of this compound's role in fungal virulence.
Significance of this compound in Phytopathogenic Interactions and Chemical Biology
The significance of this compound stems primarily from its potent phytotoxic activity. wikipedia.org When applied exogenously to plants, this compound induces severe symptoms, such as chlorosis (yellowing of leaf tissue) and cell collapse, which mimic the effects of a B. cinerea infection. wikipedia.orgresearchgate.netconicet.gov.ar This cell-killing action facilitates the penetration and colonization of plant tissue by the fungus. researchgate.netconicet.gov.ar While it is a non-host-specific toxin, its contribution to virulence can be strain-dependent. apsnet.orgapsnet.org In some fungal strains, the loss of this compound production leads to reduced virulence, while in others that also produce botcinic acid, the effect is less pronounced, suggesting a redundant function for these two major toxins. um.es
Beyond its role as a simple toxin, this compound also functions as an elicitor of plant defense responses. conicet.gov.ardpi.qld.gov.au It can trigger the production of reactive oxygen species (ROS) and the expression of defense-related genes in plants. conicet.gov.ardpi.qld.gov.aunih.gov This dual role as both a weapon against the plant and an activator of the plant's defense system highlights the complexity of the host-pathogen interaction.
In the broader field of chemical biology, this compound is of interest due to its diverse biological activities. It has demonstrated antimicrobial properties, inhibiting the growth of certain bacteria. mdpi.comresearchgate.net Furthermore, this compound exhibits significant cytotoxic activity against various cell lines, including tumor cells. scielo.brdpi.qld.gov.auresearchgate.net This cytotoxicity, linked to the dialdehyde (B1249045) functionality in its structure, makes it a subject of study for potential therapeutic applications, although this research is outside the scope of phytopathology. researchgate.net The compound's role in the "chemical warfare" between B. cinerea and other microorganisms in its environment further underscores its ecological importance. mdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₆O₅ | wikipedia.org |
| Molar Mass | 310.390 g·mol⁻¹ | wikipedia.org |
| Chemical Class | Sesquiterpene | wikipedia.org |
| IUPAC Name | (1S,3aR,4S,6R,7S,7aS)-1,7-Diformyl-7a-hydroxy-1,3,3,6-tetramethyloctahydro-1H-inden-4-yl acetate | wikipedia.org |
| CAS Number | 54986-75-3 | wikipedia.org |
Table 2: Overview of this compound's Biological Activities
| Activity | Description | Key Findings | Source(s) |
| Phytotoxicity | Causes damage to plant cells and tissues. | Induces chlorosis and cell collapse, facilitating fungal penetration. Considered a major virulence factor for B. cinerea. | wikipedia.orgresearchgate.netconicet.gov.ardpi.qld.gov.au |
| Cytotoxicity | Toxic to various animal cell lines. | Exhibits potent activity against several human cancer cell lines, with IC₅₀ values in the low µg/mL range. | scielo.brdpi.qld.gov.auresearchgate.netscielo.br |
| Antimicrobial Activity | Inhibits the growth of other microorganisms. | Active against bacteria such as Bacillus subtilis. Production can increase in the presence of competing microbes. | mdpi.comresearchgate.net |
| Elicitor of Plant Defense | Triggers defense mechanisms in plants. | Induces the production of reactive oxygen species (ROS) and the expression of defense genes in host plants. | conicet.gov.ardpi.qld.gov.aunih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54986-75-3 |
|---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(1S,3aR,4S,6R,7S,7aS)-1,7-diformyl-7a-hydroxy-1,3,3,6-tetramethyl-2,3a,4,5,6,7-hexahydroinden-4-yl] acetate |
InChI |
InChI=1S/C17H26O5/c1-10-6-13(22-11(2)20)14-15(3,4)8-16(5,9-19)17(14,21)12(10)7-18/h7,9-10,12-14,21H,6,8H2,1-5H3/t10-,12+,13+,14+,16-,17-/m1/s1 |
InChI Key |
SJFIYVCSGNWVPJ-GKKOWQTJSA-N |
SMILES |
CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@]([C@H]1C=O)([C@@](CC2(C)C)(C)C=O)O)OC(=O)C |
Canonical SMILES |
CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C |
Synonyms |
botrydial |
Origin of Product |
United States |
Biosynthesis of Botrydial
Genetic and Genomic Basis of Botrydial Biosynthesis
The genetic blueprint for this compound production lies within a defined region of the Botrytis cinerea genome.
Identification and Characterization of the this compound Biosynthetic Gene Cluster (BcBOT Genes)
The this compound biosynthetic gene cluster, referred to as the BcBOT cluster, has been identified and characterized in B. cinerea. acs.orgacs.orgmdpi.com Initially, a five-gene cluster (BcBOT1 to BcBOT5) was reported. acs.org Subsequent studies revealed that the cluster consists of seven genes (Bcbot1 to Bcbot7). mdpi.comresearchgate.net These genes are typically found clustered together in the fungal genome, a common feature of secondary metabolite biosynthetic genes in filamentous fungi. acs.orgacs.org The genes within the cluster encode the key enzymes required for this compound synthesis. acs.orgmdpi.com
Functional Annotation and Transcriptional Regulation of Biosynthetic Genes
Functional analysis has assigned roles to the genes within the BcBOT cluster. BcBOT2 encodes a sesquiterpene cyclase responsible for the initial cyclization step. nih.govacs.orgresearchgate.net BcBOT1, BcBOT3, and BcBOT4 encode cytochrome P450 monooxygenases involved in hydroxylation reactions. acs.orgmdpi.comresearchgate.net BcBOT5 encodes an acetyltransferase. acs.orgmdpi.com Additionally, Bcbot6 encodes a Zn(II)₂Cys₆ transcription factor which acts as a major positive regulator of the entire this compound gene cluster. mdpi.comnih.govinra.fr Bcbot7 is reported to encode a dehydrogenase potentially involved in the conversion of this compound to dihydrothis compound. mdpi.comuniprot.org
The expression of the genes within the this compound biosynthetic cluster is co-regulated. nih.govresearchgate.net This co-regulation is mediated, in part, by the Ca²⁺/calcineurin signal transduction pathway, which is under the control of the alpha subunit BCG1 of a heterotrimeric G protein. uniprot.org The cluster-specific transcription factor BcBOT6 also positively regulates the expression of the cluster genes. nih.govinra.fruniprot.org
Comparative Genomics of this compound Production Across Fungal Strains
Comparative genomic studies have provided insights into the distribution and variation of the this compound biosynthetic machinery across different fungal strains. The presence and organization of the BcBOT gene cluster can vary among Botrytis species. For instance, Botrytis pseudocinerea, which lives in sympatry with B. cinerea, lacks the ability to produce this compound, correlating with the absence of the BcBOT cluster. inra.fruvic-ucc.cat Differences in the presence or regulation of these genes likely contribute to variations in this compound production levels and virulence observed in different B. cinerea strains. uniprot.org
Enzymatic Mechanisms and Biosynthetic Pathway Elucidation
The conversion of farnesyl diphosphate (B83284) to this compound involves a series of enzymatic transformations.
Sesquiterpene Synthase-Catalyzed Cyclization (e.g., Farnesyl Diphosphate to Presilphiperfolan-8β-ol)
The first committed step in this compound biosynthesis is the cyclization of farnesyl diphosphate (FPP). wikipedia.orgnih.govresearchgate.net This reaction is catalyzed by the sesquiterpene synthase encoded by the BcBOT2 gene, also known as presilphiperfolan-8β-ol synthase. researchgate.netnih.govmdpi.com BcBOT2 converts FPP into the tricyclic alcohol intermediate, presilphiperfolan-8β-ol. wikipedia.orgnih.govresearchgate.netnih.govfigshare.com Experimental studies using isotopic labeling have helped elucidate the mechanism and stereochemistry of this cyclization, showing that it involves the elimination of the diphosphate group followed by carbocation-mediated cyclizations and rearrangements. wikipedia.orgnih.gov
Role of Cytochrome P450 Monooxygenases in Regio- and Stereospecific Hydroxylations
Following the initial cyclization, a series of modifications, primarily hydroxylations, are carried out by cytochrome P450 monooxygenases. wikipedia.orgnih.govacs.orgresearchgate.netuniprot.org The BcBOT cluster contains three genes (BcBOT1, BcBOT3, and BcBOT4) encoding these enzymes. acs.orgmdpi.com These P450 enzymes catalyze regio- and stereospecific hydroxylations on the presilphiperfolan-8β-ol skeleton and subsequent intermediates. acs.orguniprot.orginra.fr
Specific roles have been assigned to some of these P450s. BcBOT4 catalyzes the hydroxylation at the C-4 position of the presilphiperfolan-8β-ol skeleton. acs.orguniprot.orgnih.gov BcBOT3 is involved in the hydroxylation at the C-10 position. acs.orguniprot.org BcBOT1 is implicated in hydroxylation at the C-15 position. acs.orguniprot.orguniprot.org The combined action of these monooxygenases, along with the acetyltransferase BcBOT5, leads to the formation of late-stage intermediates and ultimately this compound, which involves oxidative cleavage of a carbon-carbon bond. wikipedia.orgacs.orguniprot.org
The proposed biosynthetic pathway involves the sequential action of these enzymes on the probotryane skeleton, leading to the characteristic structure of this compound. acs.org
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene | Enzyme Class | Proposed Function |
| BcBOT1 | Cytochrome P450 | Hydroxylation at C-15 |
| BcBOT2 | Sesquiterpene Cyclase | Cyclization of FPP to Presilphiperfolan-8β-ol |
| BcBOT3 | Cytochrome P450 | Hydroxylation at C-10 |
| BcBOT4 | Cytochrome P450 | Hydroxylation at C-4 |
| BcBOT5 | Acetyltransferase | Acetylation at C-4 |
| BcBOT6 | Transcription Factor | Positive regulator of BcBOT gene cluster expression |
| BcBOT7 | Dehydrogenase | Putative conversion of this compound to dihydrothis compound |
Table 2: Key Compounds in this compound Biosynthesis
| Compound | Role in Pathway |
| Farnesyl Diphosphate (FPP) | Initial Precursor |
| Presilphiperfolan-8β-ol | First stable Intermediate |
| This compound | Final Product |
| Dihydrothis compound | Related Compound |
Characterization of Other Tailoring Enzymes (e.g., Acetyltransferases) and Proposed Mechanisms for C-C Bond Cleavages
The biosynthesis of this compound from the tricyclic alcohol presilphiperfolan-8β-ol involves several tailoring steps mediated by specific enzymes encoded within the Bcbot gene cluster wikipedia.orgmdpi.com. Following the formation of presilphiperfolan-8β-ol by the sesquiterpene cyclase BcBOT2, an acetylation step occurs at the C-4 position wikipedia.org. This reaction is catalyzed by BcBOT5, a gene whose amino acid sequence shows high homology to known acetyltransferases wikipedia.orgmdpi.com.
Subsequently, hydroxylation of the probotryane skeleton takes place in a two-step process, followed by oxidative cleavage of the newly formed diol to yield this compound wikipedia.org. The Bcbot gene cluster includes three genes (BcBOT1, BcBOT3, and BcBOT4) that encode P450 monooxygenases, enzymes often involved in hydroxylation and oxidative cleavage reactions in secondary metabolism wikipedia.orgmdpi.com.
While the precise mechanisms for the C-C bond cleavages in this compound biosynthesis are not explicitly detailed in the search results, cytochrome P450 enzymes are known to catalyze various C-C bond cleavage reactions in other biosynthetic pathways nih.govresearchgate.net. These mechanisms can involve different patterns of oxidation around the C-C bond to be cleaved, such as cleavage adjacent to a carbonyl group or between adjacent hydroxyl groups (diols) nih.gov. Proposed mechanisms for P450-mediated C-C cleavage include those involving ferric-peroxo intermediates or radical intermediates nih.gov. Radical S-adenosyl-L-methionine (rSAM) enzymes are also known to catalyze C-C bond cleavage reactions, often at aliphatic carbon atoms, through radical-based chemistry anr.fr. Oxygenases, including cytochrome P450 and other heme-based enzymes, play roles in reactions that make and break C-C bonds researchgate.net.
Regulatory Networks Governing this compound Biosynthesis
The genes responsible for this compound biosynthesis in B. cinerea are organized into a physical cluster and are co-regulated oup.comresearchgate.net. This gene cluster's expression is influenced by various regulatory networks, including environmental factors and signal transduction pathways mdpi.comresearchgate.netnih.gov.
Influence of Environmental Factors on this compound Production (e.g., Carbon Sources)
Environmental factors significantly influence the production of this compound. Studies have shown that the availability of carbon sources can impact this compound biosynthesis researchgate.netnih.govevitachem.com. For instance, the presence of rich carbon sources like glucose promotes the production of this compound researchgate.netnih.gov. Conversely, when complex carbon sources such as tomato cell walls are used as the sole carbon source, the production of this compound and its derivatives is inhibited nih.govnih.gov. This inhibition correlates with the repression of the BcBOT2 gene, a key gene in the this compound biosynthetic pathway nih.gov. This suggests that the fungus adapts its metabolic strategies based on nutrient availability, producing toxins like this compound when readily available carbon sources are present nih.gov.
| Carbon Source | This compound Production | BcBOT2 Expression |
| Glucose | Promoted | Expressed |
| Tomato Cell Walls | Inhibited | Repressed |
Signal Transduction Pathways Modulating this compound Gene Cluster Expression (e.g., Ca2+/Calcineurin Pathway)
Signal transduction pathways play a crucial role in modulating the expression of the this compound gene cluster. The Ca2+/calcineurin pathway has been implicated in the regulation of this compound biosynthesis mdpi.comasm.orgplos.org. The Gα subunit BCG1 of a heterotrimeric G protein acts as an upstream activator of the Ca2+/calmodulin-dependent phosphatase calcineurin asm.orgplos.orgdoaj.org. This activation induces the expression of a set of genes, including those within the this compound biosynthesis gene cluster asm.orgresearchgate.net. Deletion of bcg1 results in the loss of this compound biosynthesis asm.org. The calcineurin pathway, consisting of catalytic (CNA1/2) and regulatory (CNB) subunits, is activated by the binding of the Ca2+/calmodulin complex when cytosolic Ca2+ levels increase asm.orgplos.org. The calcineurin-responsive zinc finger transcription factor CRZ1 is a downstream component of this pathway and is involved in various fungal processes, including stress response and virulence plos.org. The this compound genes have been identified as calcineurin-dependent genes, co-regulated by the Gα protein Bcg1 and calcineurin nih.gov.
Interplay with Global Regulatory Genes of Secondary Metabolism
This compound biosynthesis is also subject to regulation by global regulatory genes that control various aspects of secondary metabolism in filamentous fungi oup.comnih.govresearchgate.netfrontiersin.org. The putative methyltransferase LaeA/LAE1 is a global regulator involved in the biosynthesis of a variety of secondary metabolites frontiersin.organnualreviews.org. Studies have shown that BcLAE1 plays a role in regulating secondary metabolism in B. cinerea frontiersin.org. Deletion of Bclae1 can affect the expression levels of key enzymes in secondary metabolism, including those involved in botryane synthesis frontiersin.orgnih.gov.
Another key global regulator identified is BcBOT6, a Zn(II)2Cys6 transcription factor mdpi.comresearchgate.netbiorxiv.org. BcBOT6 is responsible for the positive regulation of the entire this compound toxin gene cluster mdpi.comresearchgate.net. Its identification is considered a significant step towards understanding the complete regulatory network of this compound synthesis mdpi.comresearchgate.net.
Furthermore, genes involved in secondary metabolism, including those for this compound biosynthesis, can be significantly up-regulated in mutants affecting global regulators nih.gov. For example, inactivation of the global regulator BcAtf1 led to enhanced production of secondary metabolites like this compound and botcinic acid, with key enzymes of the this compound cluster being highly up-regulated nih.gov. This indicates that some global regulators can act as repressors of this compound production nih.gov.
| Global Regulator | Role in this compound Biosynthesis |
| BcLAE1 | Involved in regulation frontiersin.org |
| BcBOT6 | Positive regulator mdpi.comresearchgate.net |
| BcAtf1 | Can act as a repressor nih.gov |
Synthetic Methodologies for Botrydial and Its Analogues
Total Synthesis Strategies of Botrydial
Total synthesis approaches to this compound aim to construct the complete molecule from simpler precursors, providing insights into potential biosynthetic pathways and enabling the creation of structural variants.
Application of Advanced Cascade Reactions in Complex Tricyclic Systems
The construction of the complex tricyclic system of this compound often utilizes advanced cascade reactions. Cascade reactions are sequences of reactions that occur without isolation of intermediates, efficiently building molecular complexity in a single operation. The biosynthesis of this compound itself involves a cation cascade initiated by the cyclization of farnesyl diphosphate (B83284) (FPP) to form the tricyclic intermediate presilphiperfolan-8β-ol. wikipedia.orgresearchgate.netrsc.org Synthetic strategies have been inspired by these natural processes, employing cascade cyclizations to construct strained molecular frameworks. uchicago.eduuchicago.edu For instance, the synthetically challenging [6-5-5] tricyclic ring system found in intermediates related to this compound has been efficiently and diastereoselectively synthesized using methods like asymmetric rhodium-catalyzed [4 + 2] cycloaddition followed by rearrangement. researchgate.netresearchgate.net
Palladium-Catalyzed Cyclization and C-O Bond Formation Methodologies in this compound Synthesis
Palladium catalysis has emerged as a powerful tool in organic synthesis, facilitating the formation of various bond types, including carbon-carbon and carbon-heteroatom bonds. mit.edu In the context of this compound synthesis and related terpene structures, palladium-catalyzed cyclization and C-O bond formation methodologies have been explored. uchicago.eduuchicago.edu These methods can involve processes such as Heck-type cyclizations and nucleophilic attack cascades, which can help establish the required stereochemistry. uchicago.eduuchicago.edu While palladium-catalyzed C-O bond formation, particularly the intermolecular coupling between alcohols and aryl halides, has been considered challenging, new ligand systems have been developed to promote such transformations effectively. mit.edu Studies have investigated palladium-catalyzed cyclization processes that stereoselectively lead to cyclic compounds, sometimes involving the formation of new C-O bonds. beilstein-journals.orgnih.gov
Stereochemical Control and Asymmetric Synthesis Approaches
Controlling the stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple stereocenters. nih.gov Asymmetric synthesis aims to produce optically active products from achiral or racemic precursors. iipseries.org Strategies for achieving stereochemical control include the use of chiral substrates, chiral auxiliaries, and chiral catalysts. nih.goviipseries.orgnumberanalytics.com
Chiral Substrate Control: Utilizing a chiral starting material where existing stereocenters direct the formation of new ones. iipseries.org
Chiral Auxiliary Control: Temporarily attaching a chiral molecule (chiral auxiliary) to the substrate to influence the stereochemical outcome of a reaction. The auxiliary is typically removed after the asymmetric induction. iipseries.orgnumberanalytics.com
Chiral Catalysis: Employing a chiral catalyst that creates a chiral environment for the reaction, leading to the selective formation of one stereoisomer. nih.goviipseries.orgnumberanalytics.com Asymmetric catalysis is often preferred due to its potential for high enantioselectivity and efficiency, as the catalyst is used in substoichiometric amounts. iipseries.org
The synthetically challenging stereocenters in this compound and related structures necessitate the application of highly selective asymmetric synthetic methodologies. researchgate.net
Chemical Synthesis of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is undertaken to explore structure-activity relationships, improve biological properties, or develop new chemical entities based on the botryane skeleton.
Design Principles for Structural Modification and Diversification of the Botryane Skeleton
Designing the synthesis of this compound derivatives and analogues involves strategic modifications to the core botryane skeleton. This can include altering the functional groups, changing the oxidation state at specific positions, or introducing new substituents. Studies on chemical transformations of compounds with the botryane skeleton have revealed that certain positions, such as the C-10 carbon, exhibit high regioselectivity towards oxidizing and reducing agents, which can be exploited for targeted modifications. nih.gov The presence of specific functional groups, such as the 1,5-dialdehyde functionality in this compound, has been linked to its biological activity, guiding the design of analogues that retain or enhance desired properties. nih.gov Diversification of the botryane skeleton can also be achieved by exploring different synthetic routes that allow for the introduction of varied substituents or the modification of the ring system. This can involve utilizing different starting materials or employing a range of chemical reactions to build structural complexity around the core framework.
Development of Synthetic Routes to Novel this compound-Related Compounds
Synthetic efforts towards this compound and its analogues often draw inspiration from its proposed biosynthetic pathway, which originates from farnesyl diphosphate (FPP) nih.govnih.gov. The biosynthesis involves cyclization and a series of oxidative transformations nih.govnih.govacs.org. The gene cluster responsible for this compound biosynthesis in B. cinerea has been identified, consisting of five genes (BcBOT1 to BcBOT5), which encode a sesquiterpene cyclase (BcBOT2), three monooxygenases (BcBOT1, BcBOT3, and BcBOT4), and an acetyl transferase (BcBOT5) acs.org. BcBOT2 is responsible for the cyclization of FPP to presilphiperfolan-8β-ol, a key intermediate in the pathway nih.govacs.orgacs.orgwikipedia.org.
Analogue compounds of the proposed intermediates in the biogenetic pathway to this compound have been synthesized to investigate their potential antifungal activity researchgate.netnih.govresearchgate.net. For instance, clovane and isocaryolane skeleton compounds, which are derivatives of caryophyllene (B1175711) cyclization and are reminiscent of this compound biosynthetic intermediates, have been prepared nih.gov. These synthetic approaches often involve complex cyclization reactions and functional group transformations to construct the characteristic this compound core and introduce variations for biological evaluation d-nb.inforesearchgate.net.
Novel synthetic methodologies have been explored to access this compound-related compounds. One approach involves intramolecular iron hydride atom transfer-mediated ketone-alkene coupling, which has been applied in the synthesis of trans-fused hydrindanols structurally related to this compound compounds d-nb.inforesearchgate.netresearchgate.net. This method allows for the construction of polysubstituted trans-fused hydrindane ring compounds bearing multiple chiral centers d-nb.info.
The transformation of this compound into derivatives like botrydienal has also been achieved under specific conditions, such as Fetizon conditions with silver carbonate mdpi.com. Such transformations allow for the modification of the this compound structure to explore the impact of different functional groups on activity mdpi.com.
Methodologies for Investigating Structure-Activity Relationships of Synthetic Analogues
Investigating the structure-activity relationships (SAR) of synthetic this compound analogues is crucial for identifying structural features essential for biological activity, particularly antifungal effects against Botrytis cinerea. Methodologies employed in SAR studies involve the synthesis of a series of analogues with systematic structural variations, followed by evaluation of their biological activity.
Studies on clovane derivatives, reminiscent of this compound biosynthetic intermediates, have shown that the nature of substituents on the C-2 carbon significantly influences antifungal activity nih.govnih.govacs.org. For example, clovane derivatives bearing nitrogen atoms in the chain attached at C-2 have displayed potent antifungal activity, while mercapto derivatives showed low activity nih.govacs.org. An increase in the chain length of the ether at C-2 and the presence of certain functional groups within it have been shown to increase the effectiveness of these inhibitors acs.org.
Quantitative structure-activity relationship (QSAR) studies have been performed to rationalize the biological results and guide further optimization of clovane derivatives as potential fungicides nih.govacs.org. These studies utilize computational approaches to correlate structural descriptors with biological activity, helping to identify key molecular features that contribute to the observed effects nih.govacs.org.
SAR studies on this compound analogues have indicated that the 1,5-dialdehyde moiety appears to be fundamental for retaining this compound activity mdpi.com. Furthermore, these studies have shown an inverse relationship between the Michael acceptor capacity of the analogue and its antibiotic and phytotoxicity activities mdpi.com.
Analogue compounds of naturally occurring this compound precursors have been synthesized and tested for fungistatic activity against Botrytis cinerea researchgate.netnih.govresearchgate.net. These studies have revealed that certain analogues, such as 2-α-hydroxy-2,3-dihydro-1-epiprothis compound, can inhibit the growth of B. cinerea, and aspects of their structure-activity relationships have been discussed nih.govresearchgate.net.
The activity of isocaryolane derivatives, also related to this compound intermediates, has been shown to correlate with the nature of their side chains nih.gov. Specific derivatives have demonstrated better activity against B. cinerea nih.gov.
Biological Activities and Molecular Mechanisms of Botrydial Action
Botrydial as a Phytotoxin and its Role in Host-Pathogen Interactions
This compound is recognized as a primary phytotoxic metabolite of B. cinerea. researchgate.netconicet.gov.ar Its production has been detected in infected plant tissues, including sweet pepper, common bean, and Arabidopsis thaliana. researchgate.net The concentration of this compound in infected tissues can vary, ranging from 0.08 to 260 nmol per gram of infected tissue in different plant species and cultivars. apsnet.org This phytotoxin contributes to the characteristic symptoms of gray mold disease, which include necrotic areas with extensive fungal growth. apsnet.org
Cellular Responses in Host Plants Induced by this compound (e.g., Chlorosis, Cell Collapse, Programmed Cell Death)
This compound induces several visible and cellular responses in host plants that are indicative of cell damage and death. Exogenous application of this compound has been shown to cause severe chlorosis and cell collapse in plant tissues, such as French bean. apsnet.orgresearchgate.netmdpi.com These effects are similar to the symptoms observed during infection by B. cinerea. apsnet.orgconicet.gov.ar
Research using Arabidopsis thaliana as a model has demonstrated that this compound can induce cell death as early as 3 hours after application, with lesion development continuing over time. apsnet.org This cell death shares characteristics with the hypersensitive response (HR), a form of programmed cell death (PCD) that plants typically use to limit the spread of biotrophic pathogens. apsnet.orgconicet.gov.aroup.com While the HR is usually a defense mechanism against biotrophs, necrotrophs like B. cinerea can manipulate or take advantage of this host response to facilitate tissue colonization. apsnet.orgconicet.gov.ar
Studies have indicated that this compound can induce programmed cell death in the host, thereby promoting plant susceptibility to B. cinerea. biorxiv.org This suggests that the cellular collapse triggered by this compound provides the fungus with access to nutrients from the dead plant cells, which is essential for its necrotrophic lifestyle.
Here is a summary of cellular responses induced by this compound:
| Cellular Response | Observed In Plant Species | Key Characteristics | Source(s) |
| Chlorosis | French bean, Arabidopsis thaliana | Yellowing of plant tissue | apsnet.orgresearchgate.netmdpi.com |
| Cell Collapse | French bean, Arabidopsis thaliana | Loss of turgor and structural integrity of cells | apsnet.orgresearchgate.netmdpi.com |
| Programmed Cell Death (PCD) | Arabidopsis thaliana, Tomato | Active, regulated cell death process akin to HR | conicet.gov.arbiorxiv.org |
Mechanisms Facilitating Fungal Penetration and Colonization of Plant Tissue by this compound
This compound appears to facilitate the penetration and colonization of plant tissue by B. cinerea. researchgate.netresearchgate.netmdpi.com The induction of chlorosis and cell collapse by this compound is thought to create an environment conducive to fungal invasion and spread. researchgate.netmdpi.com By killing host cells, this compound effectively breaks down the plant's physical barriers and provides the fungus with readily available nutrients from the dead tissue. oup.comresearchgate.net
While B. cinerea employs a variety of virulence factors, including cell wall-degrading enzymes (CWDEs) and other toxins, this compound's ability to induce cell death is a key mechanism that supports the necrotrophic lifestyle. oup.comresearchgate.netfrontiersin.org The maceration of plant tissue, partly due to the action of toxins like this compound and CWDEs, is a critical step in the infection process, allowing the fungus to expand its lesions and sporulate on the decaying material. oup.commdpi.com
The role of this compound in facilitating fungal penetration and colonization has been supported by experiments where exogenous application of the toxin on plant leaves enhanced these processes. researchgate.net
Interplay of this compound with Other Fungal Virulence Factors (e.g., Botcinic Acid)
Botrytis cinerea produces a suite of virulence factors that collectively contribute to its pathogenicity. Besides this compound, another significant phytotoxic metabolite is botcinic acid, a polyketide, and its related derivatives. apsnet.orgoup.comresearchgate.net Both this compound and botcinic acid have been shown to induce chlorosis and cell collapse in plant tissues, suggesting a potentially overlapping or synergistic role in virulence. researchgate.netmdpi.com
The production of both this compound and botcinic acid can vary among different B. cinerea strains, which might contribute to the observed strain-dependent effects on virulence. oup.comresearchgate.netresearchgate.net The interplay between these toxins and other virulence factors, such as CWDEs and reactive oxygen species produced by the fungus, creates a complex arsenal (B13267) that allows B. cinerea to overcome plant defenses and colonize host tissues effectively. oup.comoup.com
This compound as an Elicitor of Plant Immunological Responses
Interestingly, this compound, in addition to its phytotoxic effects, can also act as an elicitor of plant defense responses. conicet.gov.ar Elicitors are molecules that can trigger plant immune responses, often by being recognized as pathogen-associated molecular patterns (PAMPs). mdpi.comfrontiersin.org
Induction of Hypersensitive Response (HR)-Like Phenomena in Plant Tissues
This compound has been shown to induce phenomena resembling the hypersensitive response (HR) in plant tissues. apsnet.orgconicet.gov.arresearchgate.netapsnet.orgnih.gov As mentioned earlier, the cell death induced by this compound in Arabidopsis thaliana shares characteristics with HR. apsnet.orgconicet.gov.ar
Specific markers associated with HR have been observed in plant tissues treated with this compound. These include the induction of the HR marker gene HSR3, callose deposition, and the accumulation of phenolic compounds. apsnet.orgresearchgate.netapsnet.orgnih.gov Callose deposition is a common plant defense mechanism involving the formation of beta-1,3-glucan polymers in the cell wall to strengthen it and impede pathogen spread. apsnet.orgnih.gov
The induction of HR-like responses by this compound suggests a complex interaction with the host immune system. While HR is typically associated with resistance to biotrophs, necrotrophs like B. cinerea may benefit from the resulting cell death. apsnet.org The action of this compound in inducing HR appears to be modulated by host signaling pathways, including those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). apsnet.orgconicet.gov.arresearchgate.netapsnet.orgnih.gov Studies have shown that A. thaliana plants with defects in SA signaling were more resistant to this compound, while those with defects in JA signaling were more sensitive. apsnet.orgresearchgate.netapsnet.org This highlights the intricate balance of plant hormone signaling in response to this necrotroxin.
Stimulation of Reactive Oxygen Species (ROS) Production and Associated Oxidative Processes
A key component of plant defense responses triggered by elicitors and pathogen infection is the rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst. conicet.gov.armdpi.comfrontiersin.org this compound has been demonstrated to stimulate the accumulation of reactive oxygen species in plant tissues. apsnet.orgconicet.gov.arresearchgate.netapsnet.orgnih.gov
The production of ROS is an early defense event in the host and can lead to oxidative processes that contribute to cell death and also act as signaling molecules to activate downstream defense responses. conicet.gov.armdpi.com Studies using tomato cell suspensions have shown that this compound elicits an oxidative burst. conicet.gov.ar This this compound-induced ROS production involves enzymes like NADPH oxidase and is partially dependent on the activation of phospholipase C/diacylglycerol kinase (PLC/DGK) pathways, which are involved in the production of signaling molecules like phosphatidic acid (PA). conicet.gov.ar
The accumulation of ROS induced by this compound, along with the other HR-like phenomena, underscores the dual nature of this compound as both a phytotoxin that directly damages cells and an elicitor that triggers components of the plant immune system, which the necrotrophic fungus can then exploit. conicet.gov.ar
Here is a summary of this compound's elicitor activities:
| Elicitor Activity | Observed In Plant Species | Associated Cellular Events | Modulation by Host Pathways | Source(s) |
| Induction of HR-Like Phenomena | Arabidopsis thaliana | Cell death, HSR3 expression, callose deposition, phenolic accumulation | SA, JA | apsnet.orgconicet.gov.arresearchgate.netapsnet.orgnih.gov |
| Stimulation of ROS Production | Arabidopsis thaliana, Tomato | Oxidative burst, involvement of NADPH oxidase, PLC/DGK pathways | Not explicitly stated for ROS | apsnet.orgconicet.gov.arresearchgate.netapsnet.orgnih.gov |
Modulation of Phytohormone Signaling Pathways (e.g., Salicylic Acid, Jasmonic Acid, Phosphatidic Acid)
This compound is known to modulate key plant phytohormone signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA). researchgate.netapsnet.orgconicet.gov.arnih.govresearchgate.net These hormones are central to plant defense responses against pathogens. creative-proteomics.comsci-hub.se Studies using Arabidopsis thaliana as a model have shown that this compound's effects are influenced by the host's SA and JA signaling pathways. researchgate.netapsnet.orgnih.gov Plants defective in SA signaling have demonstrated increased resistance to this compound, while those impaired in JA signaling have shown greater sensitivity. researchgate.netapsnet.orgnih.gov This suggests a complex interplay where SA signaling may contribute to resistance against this compound's toxic effects, while JA signaling might be exploited or manipulated by the toxin. researchgate.netapsnet.orgnih.gov
Beyond SA and JA, this compound has also been shown to induce the production of phosphatidic acid (PA) in plant cells, such as tomato cell suspensions. conicet.gov.arresearchgate.netmdpi.com PA is a phospholipid second messenger involved in initiating plant defense responses. conicet.gov.arresearchgate.net this compound triggers PA production through the activation of phospholipase D (PLD) and the combined action of phospholipase C (PLC) and diacylglycerol kinase (DGK). conicet.gov.arresearchgate.netmdpi.com PLC/DGK-derived PA has been found to be partially necessary for the generation of reactive oxygen species (ROS) induced by this compound. conicet.gov.arresearchgate.net
Activation of Plant Defense Gene Expression (e.g., PR1, PDF1.2, HSR3)
This compound treatment has been observed to activate the expression of several plant defense-associated genes. researchgate.netapsnet.orgnih.gov Notably, it induces the expression of PR1 (Pathogenesis-Related gene 1) and PDF1.2 (Plant Defensin 1.2). researchgate.netapsnet.orgnih.gov PR1 is typically associated with the SA-mediated defense pathway, while PDF1.2 is linked to JA and ethylene (B1197577) signaling in defense against necrotrophic pathogens like B. cinerea. researchgate.netapsnet.orgnih.govcreative-proteomics.comnih.gov this compound has been shown to induce significant increases in the mRNA levels of both PR1 and PDF1.2 in A. thaliana leaves, indicating the activation of both SA and JA signaling pathways in response to the toxin. researchgate.netapsnet.orgnih.gov
Furthermore, this compound induces the expression of HSR3, a marker gene for the hypersensitive response (HR) in plants. researchgate.netapsnet.orgnih.gov The HR is a rapid, localized cell death that can occur in response to pathogen attack. apsnet.orgnih.govresearchgate.net This induction of HR markers, along with the accumulation of ROS and phenolic compounds and callose deposition, suggests that this compound acts not only as a phytotoxin causing damage but also as an elicitor of plant defense responses. researchgate.netapsnet.orgconicet.gov.arnih.gov
Here is a table summarizing the modulation of phytohormone signaling and defense gene expression by this compound:
| Phytohormone Signaling Pathway | Effect of this compound Modulation | Associated Defense Genes Activated by this compound |
| Salicylic Acid (SA) | Modulates response; SA-deficient plants more resistant to this compound. researchgate.netapsnet.orgnih.gov | PR1 researchgate.netapsnet.orgnih.gov |
| Jasmonic Acid (JA) | Modulates response; JA-deficient plants more sensitive to this compound. researchgate.netapsnet.orgnih.gov | PDF1.2 researchgate.netapsnet.orgnih.gov |
| Phosphatidic Acid (PA) | Induces production via PLD and PLC/DGK activation; involved in ROS generation. conicet.gov.arresearchgate.netmdpi.com | Not directly specified in search results |
| Other (e.g., Ethylene) | May be involved in conjunction with JA signaling in PDF1.2 expression and defense. nih.govfrontiersin.org | HSR3 (HR marker) researchgate.netapsnet.orgnih.gov |
Other Biological Activities of this compound in Research Contexts
Beyond its primary role in plant pathogenesis, this compound has demonstrated other biological activities explored in research settings.
Antimicrobial Properties Against Competing Microorganisms
This compound has been reported to exhibit antimicrobial properties against certain competing microorganisms. researchgate.netscholarsresearchlibrary.com This activity is not limited to plants and suggests a broader ecological role for the toxin in modulating the interactions of B. cinerea with other fungi and bacteria in its environment. researchgate.netresearchgate.net While the search results mention antimicrobial activity, specific details regarding the spectrum of activity or detailed research findings on this aspect were limited. However, the production of antimicrobial compounds is a known strategy used by microorganisms to gain a competitive advantage. frontiersin.orgmicrobiologysociety.org
Ecological and Environmental Significance of Botrydial
Contribution of Botrydial to Fungal Pathogenicity and Lifestyle in Diverse Plant Hosts
Botrytis cinerea is a broad-host-range necrotrophic fungus, capable of infecting over 1400 plant species, including many economically important crops nih.govnih.govresearchgate.net. Necrotrophic fungi kill host tissues to obtain nutrients asm.orgnih.gov. This compound is a key virulence factor contributing to this necrotrophic lifestyle acs.orgresearchgate.netfrontiersin.orgnih.gov.
This compound is produced in plant tissues infected by B. cinerea researchgate.net. It exhibits phytotoxic activity, inducing symptoms such as chlorosis and cell collapse in host plants wikipedia.orgresearchgate.netconicet.gov.ar. This cellular damage facilitates fungal penetration and colonization of plant tissues researchgate.netfrontiersin.orgconicet.gov.ar. Research indicates that this compound, along with its derivatives known as botryanes, acts as fungal effectors that manipulate plant host defenses researchgate.net. These compounds can promote cell death, thereby enabling B. cinerea to feed on the resulting necrotic tissues researchgate.net.
Studies using B. cinerea mutants unable to produce this compound have provided insights into its contribution to virulence. While this compound non-producing mutants may show reduced pathogenicity, the extent of this reduction can be strain-dependent and influenced by the production of other phytotoxins like botcinic acid acs.orgnih.gov. In some highly virulent strains, botcinic acid derivatives may compensate for the absence of this compound, suggesting a potential redundancy in the function of these toxins nih.gov.
This compound has also been shown to trigger plant defense responses, including the production of reactive oxygen species (ROS) and the expression of defense genes conicet.gov.ar. It can induce the hypersensitive response (HR), a form of programmed cell death in plants, which paradoxically favors the infection process for this necrotrophic pathogen conicet.gov.ar. The action of this compound in inducing HR is modulated by plant signaling pathways involving phytohormones like salicylic (B10762653) acid and jasmonic acid conicet.gov.ar.
The production of this compound has been detected in various infected plant species, including sweet pepper (Capsicum annuum), common bean (Phaseolus vulgaris), and Arabidopsis thaliana researchgate.netfrontiersin.org. The concentration of this compound in planta can reach significant levels in soft rot regions of infection researchgate.net.
Table 1 summarizes some research findings on this compound's role in plant pathogenicity:
| Plant Host | Observed Effect of this compound | Reference |
| Capsicum annuum | Detected in infected tissues, associated with aggressive isolates. | researchgate.net |
| Phaseolus vulgaris | Detected in infected tissues, induces chlorosis and cell collapse. | researchgate.netconicet.gov.ar |
| Arabidopsis thaliana | Detected in infected tissues, triggers ROS and defense genes, induces HR. | researchgate.netconicet.gov.ar |
| Solanum lycopersicum (Tomato) | Induces phosphatidic acid production, triggers ROS. | conicet.gov.ar |
Role of this compound in Fungal Interactions with Other Microorganisms and Biocontrol Agents
Beyond its direct impact on plants, this compound also influences the interactions of Botrytis cinerea with other microorganisms present in the plant environment, including potential biocontrol agents smolecule.comnih.gov.
Research has demonstrated that this compound confers B. cinerea the ability to antagonize plant-associated bacteria smolecule.comnih.govconicet.gov.ar. Studies have identified bacterial strains, including species of Bacillus, Pseudomonas yamanorum, and Erwinia aphidicola, that are sensitive to growth inhibition by B. cinerea nih.govconicet.gov.ar. Mutants of B. cinerea unable to produce this compound did not cause this bacterial inhibition, highlighting the inhibitory role of this compound nih.govconicet.gov.ar.
Specifically, this compound has been shown to inhibit the growth of Bacillus strains in vitro nih.govconicet.gov.ar. Bacillus species are known for their potential as biocontrol agents against plant pathogens nih.govnih.gov. This compound can also inhibit the production of cyclic lipopeptides, such as surfactin, by Bacillus amyloliquefaciens, a known biocontrol strain nih.govconicet.gov.ar. This suggests that this compound can suppress the activity of beneficial bacteria that might otherwise help control B. cinerea nih.govconicet.gov.ar.
The interaction between B. cinerea and other microorganisms can also influence this compound production. Studies have shown that B. cinerea can increase this compound production in the presence of other microorganisms, potentially as a defense mechanism, suggesting that this compound also possesses antimicrobial properties mdpi.com. This indicates a complex "chemical warfare" where secondary metabolites act as signaling molecules or modifiers of biosynthetic pathways in competing microorganisms mdpi.comresearchgate.net.
The ability of this compound to inhibit potential biocontrol bacteria suggests that resistance to this compound could be a criterion for selecting effective biocontrol agents against B. cinerea nih.govconicet.gov.ar.
Environmental Factors Influencing this compound Production in Natural Ecosystems
The production of secondary metabolites like this compound by fungi is often influenced by environmental signals, which can be either abiotic or biotic nih.gov. Research has demonstrated that the production of this compound can be influenced by various environmental factors evitachem.com.
One significant environmental factor affecting this compound production is the availability of nutrients, particularly carbon sources nih.govevitachem.com. Studies have shown that the type of carbon source in the growth medium can significantly impact this compound production nih.gov. For instance, when tomato cell wall (TCW) is used as the sole carbon source, the production of this compound and its derivative dihydrothis compound is inhibited, and the expression of the key biosynthesis gene BcBOT2 is repressed nih.gov. In contrast, growth on glucose or in Czapeck-Dox medium allows for this compound production nih.gov. This suggests a connection between environmental conditions and the regulation of virulence factor expression nih.gov.
Light is another environmental factor that has been indicated to influence this compound production evitachem.com. While specific details on the mechanisms are less extensively documented in the provided snippets, it is recognized as a factor that can modulate secondary metabolite production in fungi evitachem.com.
Other environmental conditions relevant to Botrytis cinerea infection and potentially influencing this compound production include humidity and temperature, although their direct impact on this compound biosynthesis specifically is not detailed in the provided context as much as their influence on fungal growth and disease development tandfonline.com. B. cinerea thrives in cloudy, wet, and humid conditions tandfonline.com. While temperature affects conidial germination and lesion development, the direct link to this compound production levels under varying temperatures is not explicitly stated in these sources tandfonline.com.
The interplay of these environmental factors in natural ecosystems likely plays a crucial role in determining when and to what extent Botrytis cinerea produces this compound, thereby influencing its pathogenicity and ecological interactions.
| Environmental Factor | Observed Influence on this compound Production | Reference |
| Nutrient Availability (Carbon Source) | Inhibited by tomato cell wall, produced with glucose/Czapeck-Dox. | nih.gov |
| Light | Indicated as an influencing factor. | evitachem.com |
| Presence of Other Microorganisms | Can increase production. | mdpi.com |
Advanced Methodologies and Tools in Botrydial Research
Omics Approaches (Genomics, Transcriptomics, Metabolomics) for Comprehensive Botrydial Studies
Omics approaches provide a comprehensive view of the biological systems involved in this compound production and its effects. Genomics involves the study of the complete DNA sequence of an organism. Transcriptomics focuses on the complete set of RNA transcripts, indicating gene expression levels under different conditions. Metabolomics is the large-scale study of small molecules, or metabolites, within an organism. nih.gov
In the context of this compound research, genomics has been crucial in identifying the gene clusters responsible for this compound biosynthesis in B. cinerea. Sequencing and annotation of the B. cinerea genome have revealed numerous gene clusters dedicated to the synthesis of secondary metabolites, including terpenes like this compound. researchgate.net Transcriptomic studies help to understand when and under what conditions these this compound biosynthesis genes are expressed, particularly during plant infection. researchgate.netcabidigitallibrary.org By comparing the transcriptome of B. cinerea during infection to its growth in different conditions, researchers can identify genes that are upregulated or downregulated, providing insights into the regulation of this compound production. plos.org Metabolomics allows for the detection and quantification of this compound and related compounds produced by the fungus. researchgate.netmdpi.com This helps to correlate gene expression data with the actual production of the toxin and to identify potential intermediate metabolites in the biosynthetic pathway. researchgate.netacs.org The integration of these omics datasets provides a more holistic understanding of this compound's role in the fungus's life cycle and its interaction with host plants. thermofisher.combmbreports.org
Molecular Biology Techniques for Genetic Manipulation and Functional Analysis of this compound Biosynthesis Genes (e.g., Gene Knockouts, Complementation)
Molecular biology techniques are essential for investigating the function of specific genes involved in this compound biosynthesis. Gene knockout is a common technique used to inactivate a specific gene to observe the phenotypic consequences. By deleting a gene suspected to be involved in this compound production, researchers can determine if its absence affects toxin synthesis or fungal virulence. acs.orgfrontiersin.org For example, inactivation of the BcBOT2 gene, encoding a putative sesquiterpene cyclase, has been shown to abolish this compound biosynthesis. researchgate.netacs.org
Complementation studies are then performed to confirm that the observed phenotype is indeed due to the inactivation of the specific gene. This involves reintroducing a functional copy of the gene into the knockout mutant. If the reintroduction restores this compound production and/or virulence, it confirms the gene's role in the pathway. researchgate.netacs.org These techniques have been instrumental in identifying and validating the genes within the this compound biosynthetic gene cluster. acs.org Quantitative reverse transcription-PCR (qRT-PCR) is often used in conjunction with genetic manipulation to measure the expression levels of this compound biosynthesis genes in wild-type and mutant strains, providing further evidence for their involvement and regulation. frontiersin.orgresearchgate.net
Advanced Analytical Chemistry Techniques for this compound Detection, Quantification, and Structural Elucidation in Complex Matrices
Advanced analytical chemistry techniques are vital for the isolation, detection, quantification, and structural characterization of this compound in various samples, including fungal cultures and infected plant tissues. Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. intertek.comacs.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate this compound from complex mixtures before MS analysis, enhancing sensitivity and specificity. intertek.compnrjournal.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms within the this compound molecule. intertek.combruker.com Both 1D and 2D NMR techniques are used for complete structural assignment. mdpi.comintertek.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of this compound and its intermediates. mdpi.com These techniques are crucial not only for initial discovery and structural confirmation but also for quantifying this compound levels in biological samples to correlate toxin production with fungal growth, gene expression, or virulence. bruker.com
Bioinformatics and Computational Modeling in this compound Biosynthesis and Interaction Studies
Bioinformatics and computational modeling play an increasingly important role in this compound research. Bioinformatics tools are used to analyze genomic, transcriptomic, and metabolomic data to identify potential genes involved in this compound biosynthesis, predict protein function, and identify regulatory elements. mdpi.comresearchgate.net Comparative genomics can be used to compare the genomes of different Botrytis species or strains to understand the evolution and variation of this compound biosynthetic pathways. researchgate.netmdpi.com
Computational modeling can be applied to predict the structure and function of enzymes involved in this compound biosynthesis. researchgate.net It can also be used to model the interactions between this compound and host plant molecules, potentially predicting the mechanisms of toxicity and plant response. plos.org Tools like gene expression browsers, which integrate and allow for the visualization of large-scale transcriptomic datasets, are valuable for exploring the expression patterns of this compound biosynthesis genes under different conditions without requiring advanced computational skills. cabidigitallibrary.orgbiorxiv.org
Chemical Biology Tools for Probing this compound's Biological Functions
Chemical biology approaches utilize small molecules as tools to perturb and study biological processes. gesundheitsindustrie-bw.deeuropa.eu In this compound research, this can involve using synthesized this compound or its analogs to study their effects on plant cells or specific plant targets. This allows researchers to investigate the molecular mechanisms of this compound toxicity and the plant's defense responses. gesundheitsindustrie-bw.de
Chemical probes can be designed or identified through screening to interact specifically with proteins involved in this compound biosynthesis or perception in the plant. These probes can help to elucidate the steps of the biosynthetic pathway or identify plant proteins that bind to this compound. gesundheitsindustrie-bw.de While not explicitly detailed in the search results for this compound specifically, the principles of chemical biology, such as using small molecules to study protein function and biological pathways, are applicable to understanding how this compound exerts its effects and how its production is regulated. gesundheitsindustrie-bw.deeuropa.eu
Future Directions and Emerging Research Avenues for Botrydial
Elucidation of Uncharted Biosynthetic Pathways and Cryptic Metabolites Related to Botrydial
While the core this compound biosynthetic gene cluster, consisting of seven genes (Bcbot1 to Bcbot7), has been identified and characterized, responsible for converting farnesyl diphosphate (B83284) (FPP) into this compound and related probotryane metabolites, the full spectrum of related metabolites and the nuances of their biosynthesis remain areas of active investigation. rsc.orgmdpi.comuniprot.orgnih.gov Studies utilizing bioinformatics tools have expanded the understanding of secondary metabolism in B. cinerea, identifying novel genes within various enzyme families, including sesquiterpene cyclases (STC), which suggests the existence of uncharted metabolic pathways. nih.govresearchgate.netpreprints.org
The concept of "cryptic metabolites" refers to compounds whose biosynthetic genes are present in the fungal genome but are not expressed under standard laboratory conditions. nih.gov Chemical epigenetic manipulation and targeted gene deletions have proven successful in inducing the production and isolation of new cryptic metabolites, such as botrycinereic acid, which is related to a different sesquiterpene cyclase gene (Bcstc2). mdpi.comresearchgate.netpreprints.org Further research aims to elucidate the production of these potential cryptic metabolites by exploring the expression of genes involved in silent biosynthetic pathways. nih.gov Variations in environmental and culture conditions, such as the carbon source, can significantly influence the fungal phenotype and the production of secondary metabolites like this compound and dihydrothis compound, highlighting the importance of exploring diverse conditions to uncover hidden metabolic capabilities. nih.gov
Identifying and characterizing these uncharted pathways and cryptic metabolites could reveal new compounds with potential biological activities and provide a more complete picture of B. cinerea's metabolic potential. nih.govpreprints.org
Targeted Manipulation of this compound Biosynthesis for Novel Agricultural Control Strategies
This compound is a significant virulence factor for B. cinerea, contributing to its ability to cause disease in a wide range of crops. researchgate.netacs.orguniprot.orgoup.com The reliance on chemical fungicides for B. cinerea management has led to the development of fungal resistance, necessitating the exploration of alternative control strategies. frontiersin.orgtandfonline.comnih.govsci-hub.se Targeting the biosynthesis of virulence factors like this compound presents a promising avenue for novel agricultural control methods.
Understanding the genetic and molecular basis of this compound biosynthesis, including the function of the genes within the Bcbot cluster, is crucial for developing such strategies. researchgate.netacs.org For instance, the inactivation of the Bcbot2 gene, encoding a sesquiterpene cyclase responsible for the initial step in this compound biosynthesis, abolishes this compound production and can affect virulence, although the impact can be strain-dependent. acs.orguniprot.orgnih.gov Similarly, studies on other genes in the cluster, like Bcbot4 (encoding a cytochrome P450 monooxygenase), have shown that their disruption can halt this compound production and lead to the accumulation of biosynthetic intermediates. rsc.orgacs.orgnih.gov
Future research can focus on developing inhibitors that specifically target key enzymes in the this compound biosynthetic pathway, thereby reducing the fungus's ability to cause disease. acs.org Another approach involves genetic manipulation of the fungus to impair this compound production, potentially leading to less virulent or even avirulent strains that could be used in biological control strategies. fao.org Furthermore, exploring the regulatory mechanisms controlling the Bcbot gene cluster, such as the role of transcription factors like BcBot6, could offer additional targets for intervention. mdpi.comuniprot.orgfrontiersin.org
Targeting this compound biosynthesis could be integrated into broader disease management programs that include resistant cultivars, biological control agents, and improved cultural practices. tandfonline.comoup.comijcmas.com
Exploration of this compound and its Analogues as Research Probes in Plant-Microbe Interactions and Cellular Signaling
This compound's role as a phytotoxin and virulence factor highlights its significant interaction with host plants at the cellular and molecular levels. Research indicates that this compound induces chlorosis and cell collapse in plant tissues, facilitating fungal colonization. researchgate.netrsc.orgnih.gov It has also been shown to induce the hypersensitive response (HR) in plants, a form of programmed cell death, and its toxicity is modulated by plant signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). preprints.orgresearchgate.netresearchgate.netresearchgate.net
Furthermore, this compound has been found to induce phosphatidic acid (PA) production in plant cells, a phospholipid second messenger involved in plant defense responses. preprints.orgnih.gov This suggests that this compound interacts with plant cellular signaling cascades. Exploring this compound and its structural analogues as research probes can provide valuable insights into these complex plant-microbe interactions and cellular signaling networks.
Using this compound and modified versions of the molecule can help researchers dissect the specific plant receptors or signaling components that are targeted by the toxin. researchgate.net This can involve studying the effects of this compound on various plant signaling pathways, including those mediated by phytohormones like SA and JA, and investigating its impact on lipid signaling, such as PA production. preprints.orgresearchgate.netresearchgate.netnih.govfrontiersin.org Such studies can deepen our understanding of how necrotrophic pathogens manipulate plant defenses and identify potential targets for enhancing plant resistance.
Moreover, this compound has been shown to antagonize certain soil and phyllospheric bacteria, suggesting a role in microbial competition. fao.orgnih.gov Exploring this compound and its analogues in the context of microbial communities associated with plants can shed light on the complex chemical warfare that occurs in the rhizosphere and phyllosphere. fao.org
Integration of Multidisciplinary Approaches (e.g., Synthetic Biology, Proteomics, Advanced Imaging) in this compound Research
Advancing this compound research requires the integration of multidisciplinary approaches, combining traditional microbiology and plant pathology with cutting-edge technologies.
Synthetic biology offers powerful tools for manipulating the this compound biosynthetic pathway. This could involve refactoring the Bcbot gene cluster for expression in heterologous hosts to facilitate the production of this compound and its analogues for research and potential applications. researchgate.net Synthetic biology can also be used to engineer B. cinerea strains with modified this compound production profiles or to create biosensors that detect this compound or its intermediates.
Proteomics, the large-scale study of proteins, can provide insights into the fungal proteins involved in this compound biosynthesis, secretion, and interaction with the host. nih.govfrontiersin.orgfrontiersin.orgmpg.deacs.org Comparative proteomic analyses of B. cinerea strains with different this compound production levels or under different environmental conditions can reveal proteins associated with this compound biosynthesis and virulence. frontiersin.orgfrontiersin.orgacs.org Proteomics can also be used to study the plant's protein response to this compound exposure, identifying host proteins that interact with the toxin or are involved in defense signaling. frontiersin.orgnih.gov
Advanced imaging techniques, such as live-cell imaging and high-resolution microscopy, can be employed to visualize the production and localization of this compound within fungal hyphae and during plant infection. dntb.gov.uaresearchgate.nethsr.itstanford.edunih.gov Imaging can also be used to monitor the cellular responses of plant cells to this compound exposure in real-time, observing changes in cell structure, signaling molecule localization, and programmed cell death. dntb.gov.uaresearchgate.nethsr.itnih.gov Integrating imaging with fluorescently labeled this compound or its analogues could provide spatial and temporal information about the toxin's movement and targets within plant tissues.
The combination of genomics, transcriptomics, proteomics, metabolomics, synthetic biology, and advanced imaging technologies offers a comprehensive approach to unraveling the intricacies of this compound biology, from gene regulation and enzyme function to its ecological roles and interactions with host plants and other microbes. frontiersin.org This multidisciplinary integration is essential for developing effective and sustainable strategies to manage diseases caused by B. cinerea.
Q & A
Q. What genes are critical for botrydial biosynthesis, and how are they functionally validated?
The this compound biosynthetic gene cluster in Botrytis cinerea includes five core genes: BcBOT1 (P450 monooxygenase), BcBOT2 (sesquiterpene synthase), BcBOT3 and BcBOT4 (additional P450s), and BcBOT5 (acetyltransferase). BcBOT2 catalyzes the cyclization of farnesyl diphosphate (FPP) into presilphiperfolan-8β-ol, the committed step in this compound biosynthesis . Functional validation involves:
- Gene knockout : Deletion of BcBOT2 in B. cinerea strains (e.g., B05-10 and T4) abolishes this compound production and redirects metabolism to overproduce polyketides like botcinic acid .
- Complementation assays : Reintroducing BcBOT2 restores this compound biosynthesis .
- Enzymatic assays : Recombinant BcBOT2 converts FPP to presilphiperfolan-8β-ol, confirmed via GC-MS and isotopic labeling .
Q. How is this compound quantified in fungal extracts, and what methodological challenges exist?
this compound quantification employs:
- UPLC-HRESIMS : Calibration curves (1–100 µg/mL) using [M-H]− ions (m/z 311.18) with ±0.006 amu windows. Detection limits are ~0.2 µg/mg in acetonitrile fractions .
- 1H-NMR and TLC : Semi-quantitative analysis for comparative studies . Challenges :
- This compound shares molecular formulas with 1,648 compounds (e.g., C17H26O5), risking false positives without authentic standards. HRAM fragmentation patterns (e.g., loss of AcOH, H2O) are critical for validation .
Advanced Research Questions
Q. How do environmental factors regulate this compound biosynthesis at the transcriptional level?
Carbon sources modulate BcBOT2 expression:
- Glucose (GLU) : Induces BcBOT2 expression and this compound production (44.3 µg/mg in extracts) .
- Tomato cell walls (TCW) : Represses BcBOT2 via RT-qPCR (ΔCt = 5–8) and reduces this compound to <0.2 µg/mg .
- Regulatory proteins : The Zn(II)2Cys6 transcription factor BcBot6 positively regulates the cluster. Deletion of BcBot6 abolishes this compound without affecting virulence .
Q. What experimental approaches resolve contradictions in this compound's role as a virulence factor?
this compound's virulence contribution is strain- and host-dependent:
- Strain-specificity : Aggressive strains (e.g., SAS56) retain virulence despite BcBOT2 knockout, likely due to compensatory botcinic acid production .
- Host assays : BcBOT2 mutants in T4 strains show reduced colonization of Arabidopsis, but B05-10 mutants remain virulent .
- Ecological redundancy : this compound suppresses Bacillus spp. in soil, suggesting non-host roles in microbial competition .
Q. What isotopic labeling strategies elucidate the stereochemical mechanism of BcBOT2?
- Deuterated FPP : Incubation of (1R)-[1-²H]FPP and (1S)-[1-²H]FPP with BcBOT2 confirmed inversion at C-1 during cyclization, ruling out nerolidyl diphosphate intermediates .
- ¹³C-labeling : Reveals si-face attack on FPP's 12,13-double bond, consistent with presilphiperfolan-8β-ol stereochemistry .
Methodological Tables
Q. Table 1: Key Genes in this compound Biosynthesis
Q. Table 2: this compound Quantification Under Different Carbon Sources
| Carbon Source | BcBOT2 Expression (ΔCt) | This compound (µg/mg) | Key Method | Reference |
|---|---|---|---|---|
| Glucose | 0 (baseline) | 44.3 | UPLC-HRESIMS, 1H-NMR | |
| TCW | 5–8 (repressed) | <0.2 | RT-qPCR, XICs |
Critical Considerations
- Analytical limitations : this compound identification without authentic standards risks misannotation due to shared molecular formulas .
- Redundant toxicity : Strain-specific polyketide compensation complicates virulence attribution .
- Regulatory networks : BcBot6's role suggests cluster-specific regulation, but cross-talk with other pathways (e.g., ABA biosynthesis) remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
